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Introduction
The influenza A virus acidic polymerase (PA) protein is a crucial component of the viral

replication machinery and a significant target for cell-mediated immunity. The PA (224-233)

peptide, with the sequence SSLENFRAYV, is an immunodominant, conserved H-2 Db- and Kb-

restricted cytotoxic T lymphocyte (CTL) epitope in murine models of influenza infection.[1] Its

conserved nature across various influenza A strains makes it a compelling target for the

development of universal influenza vaccines aimed at inducing broad, cross-reactive T cell

immunity.[2] These application notes provide an overview of the utility of the PA (224-233)

epitope in influenza research, supported by quantitative data and detailed experimental

protocols.

Key Applications
Induction and analysis of cross-reactive CD8+ T cell responses: The PA (224-233) peptide is

widely used to stimulate and detect influenza-specific CD8+ T cells. Vaccination with

dendritic cells (DCs) pulsed with this peptide leads to the expansion of PA (224-233)-specific

T cells, a potent CTL response, and the production of key antiviral cytokines such as IFN-γ

and TNF-α.[2][3]
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Evaluation of universal influenza vaccine candidates: As a conserved epitope, PA (224-233)

is a critical component in the design and testing of T cell-based universal influenza vaccines.

[2] Studies involving this peptide help elucidate the mechanisms of heterosubtypic immunity.

Understanding immunodominance hierarchies: Research has revealed a dynamic interplay

between the immune responses to PA (224-233) and another immunodominant epitope, NP

(366-374). The relative dominance of these epitopes can shift between primary and

secondary infections, a phenomenon linked to differential antigen presentation by dendritic

and non-dendritic cells.[4][5]

Dissecting antigen presentation pathways: The PA (224-233) epitope is a valuable tool for

studying the differential roles of direct and cross-presentation in shaping the anti-influenza T

cell response. Evidence suggests that cross-presentation by professional antigen-presenting

cells (APCs) is particularly efficient for this epitope.[6]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the PA (224-233)

epitope.

Table 1: Abundance of Influenza A Virus Epitopes on Infected Cells

Epitope
Presentation
Pathway

Average Copies
per Cell

Reference

PA (224-233) Direct Presentation 7 [6]

PA (224-233) Cross-Presentation
Among the most

abundant
[6]

NP (366-374) Direct Presentation 3871 [6]

NS2 (114-121) Direct Presentation 2464 [6]

PB1-F2 (62-70) Direct Presentation 684 [6]

PB1 (703-711) Direct Presentation 294 [6]

Table 2: T Cell Responses to PA (224-233) in Murine Models
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Experimental
Condition

Tissue
T Cell
Population

Response
Metric (% of
CD8+ T cells)

Reference

Primary HKx31

Infection (Day 7)
BAL

PA (224-233)-

specific IFN-γ+
12.5 ± 1.7 [5]

Primary HKx31

Infection (Day 8)
BAL

PA (224-233)-

specific IFN-γ+
15.2 ± 1.0 [5]

Primary HKx31

Infection (Day

10)

BAL
PA (224-233)-

specific IFN-γ+
12.9 ± 1.2 [5]

Primary HKx31

Infection (Day

13)

BAL
PA (224-233)-

specific IFN-γ+
14.6 ± 2.0 [5]

Primary HKx31

Infection (Day 8)
Spleen

PA (224-233)-

specific

Tetramer+

Equal magnitude

to NP (366-374)
[5]

Secondary H3N2

-> H1N1

Challenge

BAL
PA (224-233)-

specific

Less apparent

than NP (366-

374)

[5]

Experimental Protocols
Protocol 1: In Vitro T Cell Stimulation and Cytokine
Analysis (ELISPOT Assay)
This protocol is for the quantification of PA (224-233)-specific T cells based on their ability to

secrete IFN-γ upon stimulation.

Materials:

PVDF-bottomed 96-well plates

Anti-mouse IFN-γ capture antibody
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PA (224-233) peptide (SSLENFRAYV)

Control peptides (e.g., irrelevant peptide, NP (366-374))

Splenocytes or purified CD8+ T cells from immunized or infected mice

Antigen-presenting cells (e.g., irradiated splenocytes or dendritic cells)

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP)

BCIP/NBT substrate

ELISPOT plate reader

Procedure:

Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody

overnight at 4°C.

Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing

10% FBS for 2 hours at 37°C.

Cell Plating:

Prepare a single-cell suspension of splenocytes or purified CD8+ T cells from

experimental mice.

Add 5 x 10^5 splenocytes or 1 x 10^5 purified CD8+ T cells per well. If using purified CD8+

T cells, add 5 x 10^5 irradiated syngeneic splenocytes as APCs.

Peptide Stimulation: Add PA (224-233) peptide to the wells at a final concentration of 1-10

µM. Include negative controls (no peptide) and positive controls (e.g., Concanavalin A or

another immunodominant peptide).
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Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST).

Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash with PBST and add Streptavidin-AP. Incubate for 1 hour at room temperature.

Wash again and add BCIP/NBT substrate. Allow spots to develop in the dark.

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count

the spots using an ELISPOT reader.

Protocol 2: Flow Cytometry Analysis of PA (224-233)-
Specific T Cells using MHC Tetramers
This protocol allows for the direct visualization and quantification of PA (224-233)-specific

CD8+ T cells.

Materials:

H-2Db/PA (224-233) MHC Class I Tetramer conjugated to a fluorochrome (e.g., PE or APC)

Lymphocytes from blood, spleen, or bronchoalveolar lavage (BAL) of experimental mice

Anti-mouse CD8a antibody (e.g., PerCP-Cy5.5)

Anti-mouse CD3e antibody (e.g., FITC)

Fixable Viability Dye

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Flow cytometer
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Procedure:

Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For BAL or

lung tissue, enzymatic digestion may be required.

Viability Staining: Resuspend 1-2 x 10^6 cells in PBS and stain with a fixable viability dye

according to the manufacturer's instructions.

Tetramer Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in a small

volume of FACS buffer containing the H-2Db/PA (224-233) tetramer. Incubate for 1 hour at

room temperature in the dark.[4]

Surface Antibody Staining: Add a cocktail of anti-CD8a and anti-CD3e antibodies to the cells.

Incubate for 30 minutes on ice in the dark.

Washing: Wash the cells twice with FACS buffer.

Fixation (Optional): If not acquiring immediately, fix the cells with 1% paraformaldehyde in

PBS.

Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, singlet,

CD3+, CD8+ lymphocytes to determine the percentage of PA (224-233) tetramer-positive

cells.[4]
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Start: Coat plate with
anti-IFN-γ capture Ab

Block plate with
serum-containing medium

Add splenocytes/CD8+ T cells
and APCs

Stimulate with
PA(224-233) peptide

Incubate 18-24h at 37°C

Wash plate

Add biotinylated
anti-IFN-γ detection Ab

Wash plate

Add Streptavidin-AP

Wash plate

Add BCIP/NBT substrate
and develop

Stop reaction and wash

Dry plate and count spots
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Start: Prepare single-cell
suspension

Stain with fixable
viability dye

Wash cells

Incubate with PA(224-233)
MHC Tetramer (1 hr, RT)

Add anti-CD8 and
anti-CD3 antibodies

Incubate on ice (30 min)
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Optional: Fix cells

Acquire on flow cytometer

Analyze: Gate on live,
singlet, CD3+, CD8+ cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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